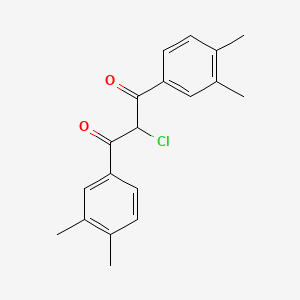
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione, also known as CDDP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. CDDP has been used in various studies due to its unique chemical properties and potential applications in different fields.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione is not fully understood, but it has been suggested that it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of various signaling pathways. In addition, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been reported to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione in lab experiments is its high solubility in organic solvents, which allows for easy handling and preparation of solutions. However, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been reported to be unstable in aqueous solutions, which may limit its use in certain experiments. In addition, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione may have cytotoxic effects on normal cells, which may limit its use in certain in vivo experiments.
Future Directions
There are several future directions for the use of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione in scientific research. One potential application is in the development of new anticancer agents that are based on the structure of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione. In addition, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione may be used as a precursor for the synthesis of other compounds with potential applications in various fields. Finally, further research is needed to fully understand the mechanism of action of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione and its potential applications in different areas of scientific research.
Conclusion
In conclusion, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione is a unique chemical compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione in different areas of scientific research.
Synthesis Methods
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione can be synthesized through several methods, including the reaction of 3,4-dimethylbenzaldehyde with chloroacetyl chloride, followed by a reaction with 1,3-diphenylacetone. Another method involves the reaction of 3,4-dimethylbenzaldehyde with chloroacetic acid, followed by the reaction with 1,3-diphenylacetone in the presence of a base. These methods have been reported to produce high yields of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione.
Scientific Research Applications
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a corrosion inhibitor for metals, and as a precursor for the synthesis of other compounds. In addition, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been used in medicinal chemistry as a potential anticancer agent due to its ability to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO2/c1-11-5-7-15(9-13(11)3)18(21)17(20)19(22)16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKQIZLOYWSMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C(=O)C2=CC(=C(C=C2)C)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

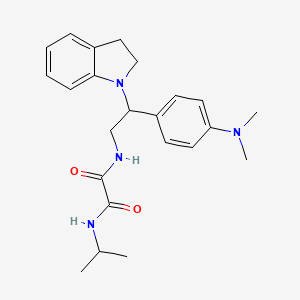
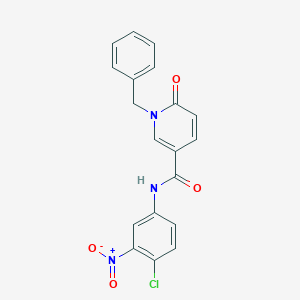
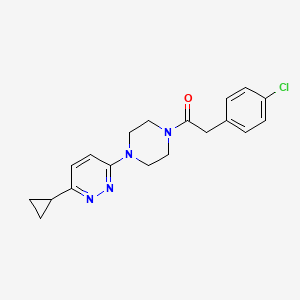
![1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2623345.png)
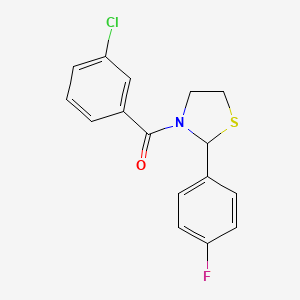
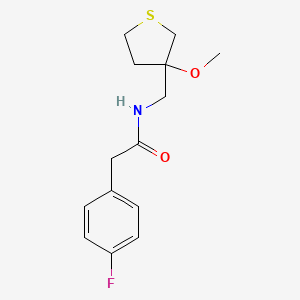
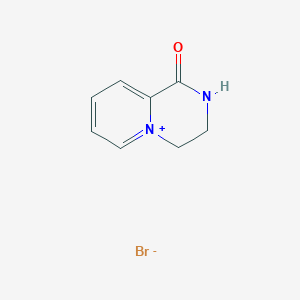
![1-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2623355.png)
![Diethyl 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2623356.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2623361.png)


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate](/img/structure/B2623364.png)